Ethyl 4-hydroxycyclohexanecarboxylate
Overview
Description
Ethyl 4-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a mixture of cis and trans isomers and is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals . The compound is characterized by its clear, colorless to pale yellow liquid form and has a molecular weight of 172.22 g/mol .
Mechanism of Action
Target of Action
Ethyl 4-hydroxycyclohexanecarboxylate is a complex organic compound used in the synthesis of other chemicals and as a pharmaceutical intermediate . .
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the specific compounds it is used to synthesize .
Pharmacokinetics
It is known to have a high gastrointestinal absorption and is considered to be bbb permeant . Its lipophilicity is measured by Log Po/w (iLOGP) as 2.2 .
Result of Action
As a pharmaceutical intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxycyclohexanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is involved in esterification reactions where it acts as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds . Additionally, it can interact with proteins that recognize and bind to hydroxyl groups, influencing the biochemical pathways in which these proteins are involved.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This modulation can result in altered cellular responses, including changes in metabolic activity and gene expression patterns.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction . For instance, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of their substrates. Conversely, it can activate other enzymes by stabilizing their active conformations, enhancing their catalytic efficiency. These interactions can lead to significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or heat. Long-term studies have shown that its effects on cellular function can diminish as the compound degrades, highlighting the importance of proper storage and handling to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can be metabolized by esterases, which hydrolyze the ester bond to produce 4-hydroxycyclohexanecarboxylic acid and ethanol. This metabolic process can influence the levels of metabolites in the cell, affecting metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxycyclohexanecarboxylate can be synthesized through the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through distillation and recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including distillation and filtration, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxycyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-oxocyclohexanecarboxylic acid or 4-hydroxycyclohexanone.
Reduction: 4-hydroxycyclohexanemethanol.
Substitution: Various substituted cyclohexanecarboxylates depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-hydroxycyclohexanecarboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ethyl 4-hydroxycyclohexanecarboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-hydroxycyclohexanecarboxylic acid: The free acid form of the compound without the ester group.
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but with a ketone group at the 4-position instead of a hydroxyl group
This compound is unique due to its specific combination of hydroxyl and ester functionalities, which confer distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
ethyl 4-hydroxycyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQJSLASWRDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169135, DTXSID001189263 | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-80-7, 3618-04-0, 75877-66-6 | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17159-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl trans-4-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cis-4-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LV2TYU78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE45Z9SRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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